molecular formula C14H17N3O B6994949 N-[(1-cyanocyclobutyl)methyl]-3-pyridin-4-ylpropanamide

N-[(1-cyanocyclobutyl)methyl]-3-pyridin-4-ylpropanamide

Cat. No.: B6994949
M. Wt: 243.30 g/mol
InChI Key: ZXTZDOUEDFFLPD-UHFFFAOYSA-N
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Description

N-[(1-cyanocyclobutyl)methyl]-3-pyridin-4-ylpropanamide is a chemical compound with a complex structure that includes a cyanocyclobutyl group, a pyridine ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-cyanocyclobutyl)methyl]-3-pyridin-4-ylpropanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of a cyanocyclobutyl derivative with a pyridine-containing intermediate under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(1-cyanocyclobutyl)methyl]-3-pyridin-4-ylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce amine or alcohol derivatives .

Mechanism of Action

The mechanism of action of N-[(1-cyanocyclobutyl)methyl]-3-pyridin-4-ylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-[(1-cyanocyclobutyl)methyl]-3-pyridin-4-ylpropanamide is unique due to its specific structural features, such as the combination of a cyanocyclobutyl group with a pyridine ring and a propanamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[(1-cyanocyclobutyl)methyl]-3-pyridin-4-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c15-10-14(6-1-7-14)11-17-13(18)3-2-12-4-8-16-9-5-12/h4-5,8-9H,1-3,6-7,11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTZDOUEDFFLPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNC(=O)CCC2=CC=NC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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